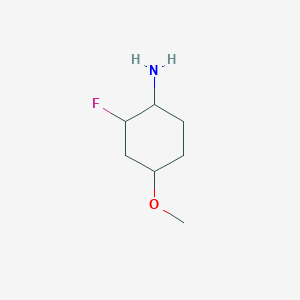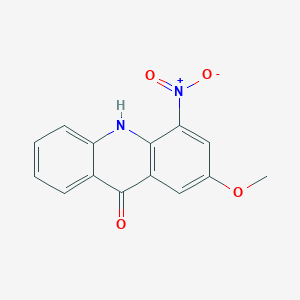![molecular formula C8H10BrN3O B15216600 2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-52-8](/img/structure/B15216600.png)
2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that falls within the family of brominated imidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone, a multi-step synthetic route is generally adopted. One common method involves the bromination of 1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
While the industrial-scale production specifics can vary, the overarching principle involves large-scale bromination reactions followed by purification processes. These methods often require robust reaction monitoring to maintain product consistency and purity, employing technologies like high-performance liquid chromatography (HPLC) for quality control.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes several types of chemical reactions:
Substitution Reactions: Due to the presence of the bromine atom, the compound is prone to nucleophilic substitution reactions, particularly with nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the bromine atom may be replaced or modified under oxidative conditions.
Reduction Reactions: Under specific conditions, the compound's functional groups can be reduced, though this is less common.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products vary based on the type of reaction:
Substitution Reactions: Substituted imidazole derivatives.
Oxidation Reactions: Modified or oxidized ethanone derivatives.
Reduction Reactions: Reduced imidazole derivatives.
科学的研究の応用
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone has a myriad of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways.
Biology: Studied for its potential biological activities, including its role as an enzyme inhibitor or binding agent.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Applied in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for 2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone largely depends on its application. In a biological context, it may act as an inhibitor by binding to specific enzymes, disrupting their activity. The molecular targets could involve key enzymes in metabolic pathways, with the imidazole ring playing a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Iodo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
2-Fluoro-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone
Uniqueness
2-Bromo-1-(2-(cyclopropylamino)-1H-imidazol-4-yl)ethanone stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. Bromine's size and electronegativity make it a unique substituent, impacting the compound's interactions and stability in different environments.
This compound’s distinctive attributes make it a valuable entity in scientific research, paving the way for novel discoveries and applications.
特性
CAS番号 |
88723-52-8 |
|---|---|
分子式 |
C8H10BrN3O |
分子量 |
244.09 g/mol |
IUPAC名 |
2-bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H10BrN3O/c9-3-7(13)6-4-10-8(12-6)11-5-1-2-5/h4-5H,1-3H2,(H2,10,11,12) |
InChIキー |
KSXGLLHVLDHNIT-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=NC=C(N2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
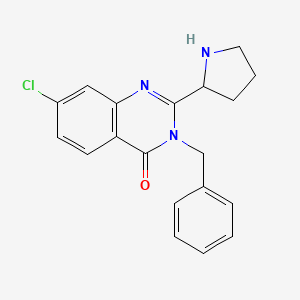
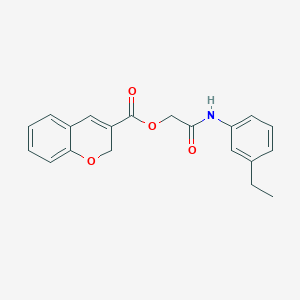
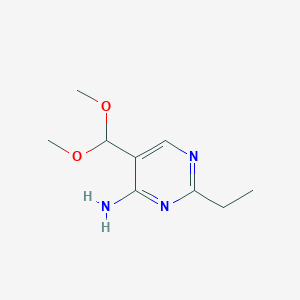
![12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15216561.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
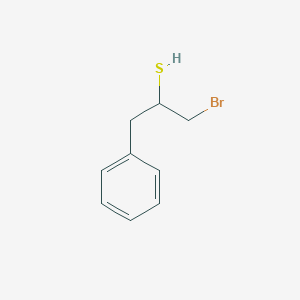
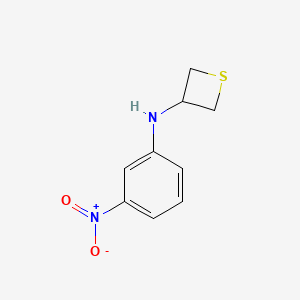
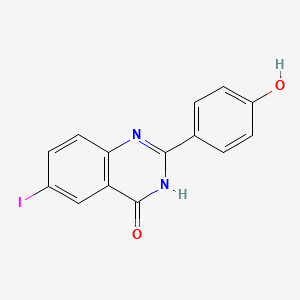
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
